tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate
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Overview
Description
tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl carbamate and hydroxylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group.
Reduction: Reduction reactions can target the carbamimidoyl group.
Substitution: Substitution reactions can occur at the morpholine ring or the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydroxylamine group.
Reduction: Reduced forms of the carbamimidoyl group.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and as a potential inhibitor for specific enzymes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved often include the inhibition of key metabolic processes, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- tert-butyl 2-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate
- tert-butyl 3-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate
Comparison: While similar in structure, these compounds may differ in their reactivity, stability, and specific applications. tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate is unique in its balance of stability and reactivity, making it particularly useful in a wide range of applications.
Properties
IUPAC Name |
tert-butyl 3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNBDFZBWYOJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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